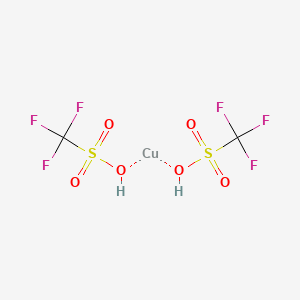
Copper(I) cyanide-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) cyanide-15N is an isotopically labeled compound with the molecular formula CuC15N. It is a variant of copper(I) cyanide where the nitrogen atom is enriched with the 15N isotope. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(I) cyanide-15N can be synthesized by dissolving copper containing the 15N isotope in a solution containing cyanide ions. The reaction typically involves the following steps:
- Dissolution of copper in a cyanide solution.
- Appropriate treatment and crystallization steps to isolate the this compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of isotopically enriched nitrogen sources and controlled reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper(I) cyanide-15N undergoes various types of chemical reactions, including:
Oxidation: Copper(I) cyanide can be oxidized to copper(II) cyanide under specific conditions.
Reduction: It can be reduced back to metallic copper.
Substitution: Copper(I) cyanide can participate in substitution reactions where the cyanide ion is replaced by other ligands
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrogen gas.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) cyanide, while substitution reactions can produce various copper-ligand complexes.
Scientific Research Applications
Copper(I) cyanide-15N is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and in the preparation of nitriles.
Biology: In studies involving nitrogen metabolism and isotope tracing.
Industry: Used in electroplating and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of copper(I) cyanide-15N involves its interaction with molecular targets and pathways. The compound can act as a source of cyanide ions, which can inhibit various enzymes by binding to metal centers in their active sites. The isotopic labeling with 15N allows for detailed studies of nitrogen-related pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Copper(I) cyanide (CuCN): The non-isotopically labeled version of the compound.
Copper(II) cyanide (Cu(CN)2): The oxidized form of copper(I) cyanide.
Potassium cyanide-15N (K15CN): Another isotopically labeled cyanide compound.
Uniqueness
Copper(I) cyanide-15N is unique due to its isotopic labeling, which allows for specific studies involving nitrogen. This makes it particularly valuable in research applications where tracing nitrogen atoms is crucial .
Properties
Molecular Formula |
CCuN |
|---|---|
Molecular Weight |
90.56 g/mol |
IUPAC Name |
(15N)azanylidynemethane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1; |
InChI Key |
DOBRDRYODQBAMW-CGOMOMTCSA-N |
Isomeric SMILES |
[C-]#[15N].[Cu+] |
Canonical SMILES |
[C-]#N.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















